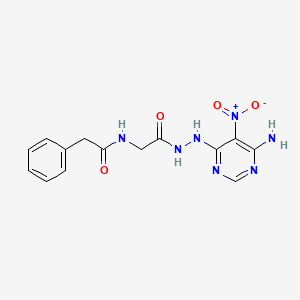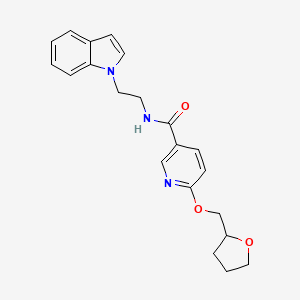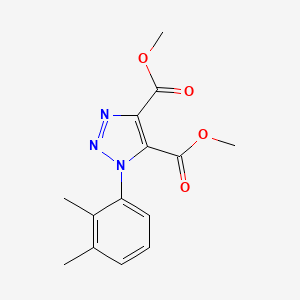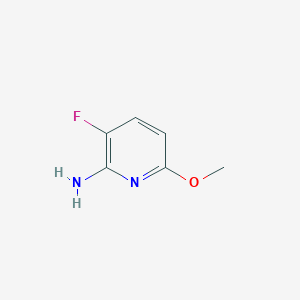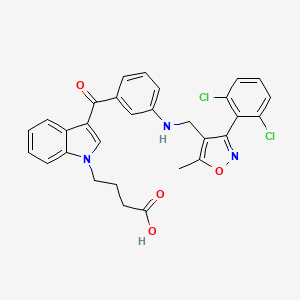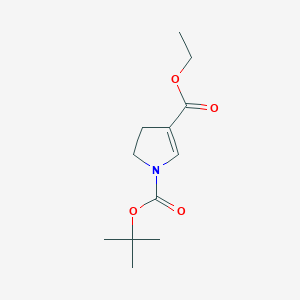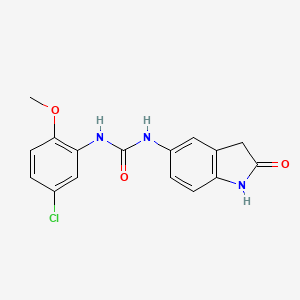
1-(5-Chloro-2-methoxyphenyl)-3-(2-oxoindolin-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-2-methoxyphenyl)-3-(2-oxoindolin-5-yl)urea is a chemical compound that has been extensively researched in the field of medicinal chemistry. This compound is also known as SU5416 and has been found to have significant potential in the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of SU5416 involves the inhibition of vascular endothelial growth factor receptor (VEGFR). This receptor plays a crucial role in the formation of new blood vessels, and by inhibiting its activity, SU5416 can prevent the growth and spread of tumors. SU5416 has also been found to inhibit the activity of other receptor tyrosine kinases, such as platelet-derived growth factor receptor (PDGFR) and stem cell factor receptor (c-Kit).
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, SU5416 has been found to have other biochemical and physiological effects. It has been shown to inhibit the proliferation of smooth muscle cells, which is important in the development of atherosclerosis. SU5416 has also been found to inhibit the release of histamine from mast cells, which is important in the development of allergies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using SU5416 in lab experiments is its specificity for VEGFR and other receptor tyrosine kinases. This allows researchers to study the effects of inhibiting these receptors without affecting other cellular processes. However, one limitation of using SU5416 is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on SU5416. One area of interest is the development of more potent and selective VEGFR inhibitors. Another area of interest is the combination of SU5416 with other anti-cancer agents to enhance its efficacy. Additionally, there is potential for the use of SU5416 in the treatment of other diseases, such as atherosclerosis and allergies. Overall, the continued research on SU5416 and its derivatives has the potential to lead to significant advances in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of SU5416 involves the reaction of 5-chloro-2-methoxyaniline with 2-oxoindoline-5-carboxylic acid to form the corresponding amide. This amide is then converted to the urea derivative by reaction with phosgene and ammonia. The final product is purified by column chromatography and characterized by various spectroscopic techniques.
Applications De Recherche Scientifique
SU5416 has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. SU5416 has also been shown to inhibit the formation of new blood vessels, which is an important process in the growth and spread of tumors. In addition to cancer, SU5416 has also been studied for its potential use in the treatment of other diseases, such as psoriasis and rheumatoid arthritis.
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(2-oxo-1,3-dihydroindol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3/c1-23-14-5-2-10(17)8-13(14)20-16(22)18-11-3-4-12-9(6-11)7-15(21)19-12/h2-6,8H,7H2,1H3,(H,19,21)(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHCRJGUCXVTBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(2-oxoindolin-5-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((6-ethoxypyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2972121.png)
![9-(2-chlorobenzyl)-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2972122.png)
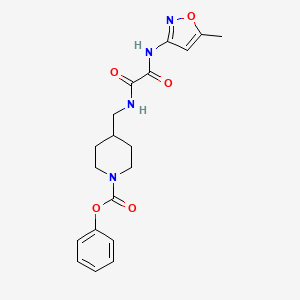

![2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B2972126.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-chlorophenyl)urea](/img/structure/B2972129.png)
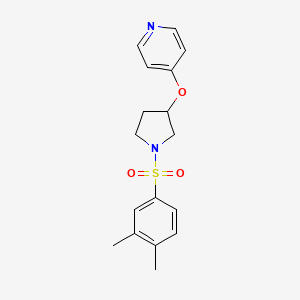
![(2Z)-2-[(4-benzoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2972135.png)
